Undec-1-EN-4-yne
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Overview
Description
Undec-1-EN-4-yne is an organic compound with the molecular formula C11H18 It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-1-EN-4-yne can be synthesized through various methods. One common approach involves the coupling of an alkyne with an alkene precursor. For instance, a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, can be employed. This reaction typically involves the use of a palladium catalyst, a copper co-catalyst, and an amine base under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Undec-1-EN-4-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or ketones, depending on the reagents and conditions used.
Reduction: Hydrogenation reactions can reduce the double and triple bonds to form alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of haloalkenes and haloalkynes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for selective hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkanes and partially hydrogenated alkenes or alkynes.
Substitution: Haloalkenes and haloalkynes.
Scientific Research Applications
Undec-1-EN-4-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which undec-1-EN-4-yne exerts its effects depends on the specific reaction or application. In general, the presence of both a double bond and a triple bond allows for a variety of interactions with other molecules. For example, in catalytic reactions, the compound can coordinate with metal catalysts, facilitating the formation of new bonds and the transformation of the molecule.
Comparison with Similar Compounds
Similar Compounds
Undec-1-yne: Similar in structure but lacks the double bond, leading to different reactivity and applications.
Undec-1-ene: Contains only a double bond, making it less reactive in certain types of reactions compared to undec-1-EN-4-yne.
Dec-1-EN-4-yne: A shorter carbon chain but similar functional groups, used in similar types of reactions.
Uniqueness
This compound’s uniqueness lies in its dual unsaturation, which provides a versatile platform for a wide range of chemical transformations. This dual functionality allows it to participate in both alkene and alkyne reactions, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
31508-11-9 |
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Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
undec-1-en-4-yne |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-6,8,10-11H2,2H3 |
InChI Key |
BJBFZMDMPAOCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCC=C |
Origin of Product |
United States |
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